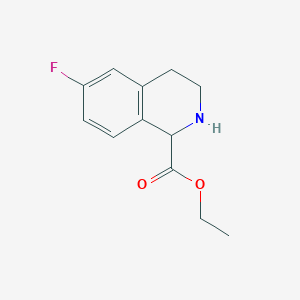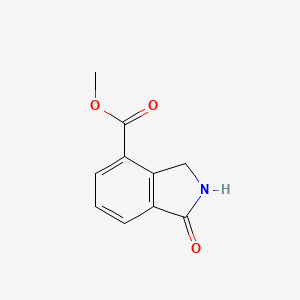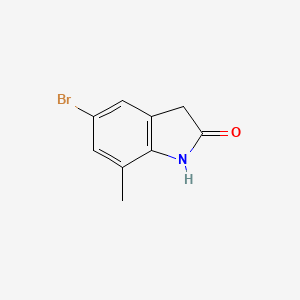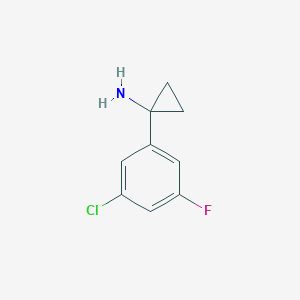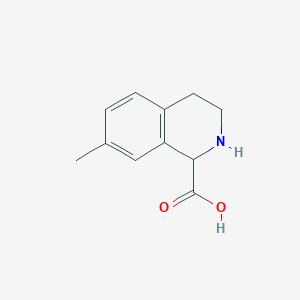
7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
説明
7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based compounds, both natural and synthetic, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They are formed endogenously as metabolites of biogenic amines or their precursors, and can also be delivered exogenously, directly from food .
科学的研究の応用
Therapeutic Applications in Cancer and CNS Disorders
Research on 7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its derivatives has highlighted its potential in various therapeutic areas, particularly in cancer and central nervous system (CNS) disorders. Singh and Shah (2017) reviewed patents on Tetrahydroisoquinoline (THIQ) derivatives, emphasizing their success in drug discovery, especially for cancer and CNS disorders. These derivatives have shown promise as novel drugs with unique mechanisms of action for treating infectious diseases like malaria, tuberculosis, and HIV-infection, as well as for their anticancer and neuroprotective properties (Singh & Shah, 2017).
Antkiewicz‐Michaluk, Wąsik, and Michaluk (2018) focused on the neuroprotective, antiaddictive, and antidepressant-like activities of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound present in the mammalian brain. Their findings suggest that 1MeTIQ could be a significant candidate for treating neurodegenerative diseases due to its MAO inhibition and free radical scavenging properties, among others (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Role in Understanding Biological Mechanisms
The study by Manca, Tanner, and Leutwyler (2005) on hydrogen atom transfer in ammonia and water-wire clusters, while not directly mentioning this compound, illustrates the broader research context within which tetrahydroisoquinolines are studied. Such research aids in understanding the complex interactions and mechanisms at the molecular level, potentially contributing to the development of therapeutics based on these findings (Manca, Tanner, & Leutwyler, 2005).
Implications for Autism Spectrum Disorder (ASD) Treatment
Frye and Rossignol (2014) discussed novel treatments addressing physiological abnormalities associated with autism spectrum disorder (ASD), emphasizing the importance of targeting underlying physiological abnormalities for effective treatment. Although not directly related to this compound, this research highlights a growing interest in understanding and treating the physiological underpinnings of neurological disorders, which could extend to the applications of tetrahydroisoquinolines (Frye & Rossignol, 2014).
特性
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-3-8-4-5-12-10(11(13)14)9(8)6-7/h2-3,6,10,12H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMTUHZNKPXWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid](/img/structure/B3094645.png)
![4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-4-acetamide, 6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl-](/img/structure/B3094650.png)
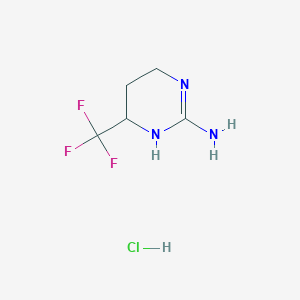
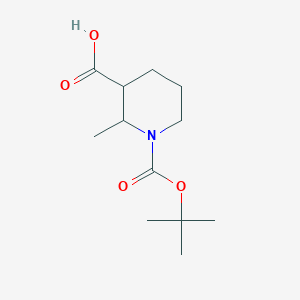


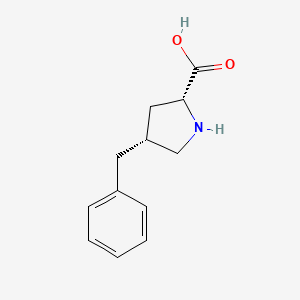
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid](/img/structure/B3094695.png)
![(R)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B3094712.png)
